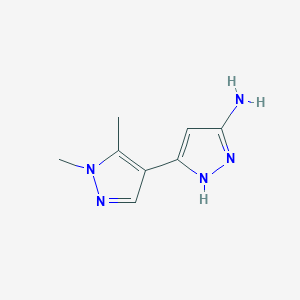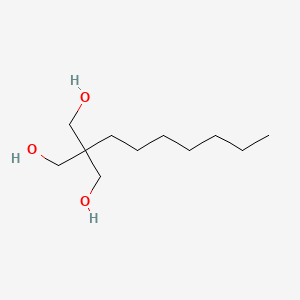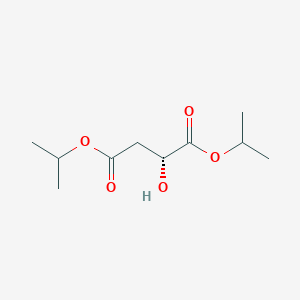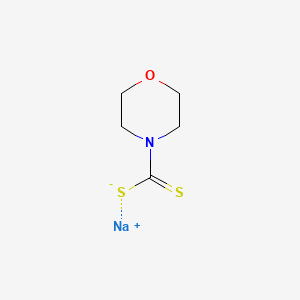
1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine is a chemical compound with the molecular formula C8H11N5 and a molecular weight of 177.21 g/mol This compound is characterized by its unique structure, which includes two pyrazole rings connected by a nitrogen atom
准备方法
The synthesis of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine involves several steps. One common method includes the reaction of 1,5-dimethylpyrazole with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole compounds.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups into the pyrazole rings.
科学研究应用
1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical research to study enzyme interactions and protein-ligand binding. Its ability to interact with biological macromolecules makes it a useful tool in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
作用机制
The mechanism of action of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the target enzymes or receptors .
相似化合物的比较
1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-amine can be compared with other similar compounds, such as:
1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-3-amine: This compound has a similar structure but differs in the position of the amine group, which can lead to different chemical and biological properties.
1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-4-amine: Another structural isomer with the amine group at a different position, affecting its reactivity and interactions.
1’,5’-Dimethyl-1’H,2H-3,4’-bipyrazol-5-carboxylic acid:
The uniqueness of 1’,5’-dimethyl-1’H,2H-3,4’-bipyrazol-5-amine lies in its specific structure, which allows for unique interactions and reactivity compared to its isomers and related compounds.
属性
IUPAC Name |
5-(1,5-dimethylpyrazol-4-yl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-5-6(4-10-13(5)2)7-3-8(9)12-11-7/h3-4H,1-2H3,(H3,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBDCDGFVCFUJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428079 |
Source


|
| Record name | 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025026-56-5 |
Source


|
| Record name | 1′,5′-Dimethyl[3,4′-bi-1H-pyrazol]-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025026-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1',5'-dimethyl-1'H,2H-3,4'-bipyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1311399.png)
